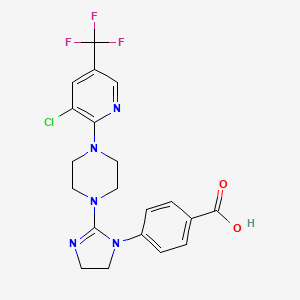
4-(2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-4,5-dihydro-1H-imidazol-1-yl)benzenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-4,5-dihydro-1H-imidazol-1-yl)benzenecarboxylic acid is a useful research compound. Its molecular formula is C20H19ClF3N5O2 and its molecular weight is 453.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-4,5-dihydro-1H-imidazol-1-yl)benzenecarboxylic acid represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H19ClF3N3O2, with a molecular weight of approximately 397.82 g/mol. The structure features a piperazine ring, a pyridine moiety with a trifluoromethyl group, and an imidazole component, which contribute to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the compound's antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:
| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |
| Pseudomonas aeruginosa | 31.108 - 124.432 | Biofilm formation inhibition |
The compound exhibits bactericidal effects, particularly against Gram-positive bacteria, and shows moderate activity against biofilms formed by resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
The mechanisms underlying the antimicrobial action include:
- Inhibition of Protein Synthesis : The compound interferes with ribosomal function, leading to reduced bacterial growth.
- Disruption of Nucleic Acid Synthesis : It affects the replication and transcription processes in bacteria.
- Biofilm Inhibition : The compound demonstrates significant activity against biofilms, which are notoriously difficult to treat due to their protective matrix.
Study 1: Efficacy Against MRSA
A study evaluated the effectiveness of the compound against MRSA biofilms. Results indicated that at concentrations between 0.007 - 0.03 mg/mL, the compound inhibited biofilm formation by approximately 70% . This suggests potential utility in treating infections where biofilm formation is a significant barrier to therapy.
Study 2: Broad Spectrum Antimicrobial Activity
In another investigation, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. It exhibited broad-spectrum activity with MIC values lower than those of standard antibiotics like ciprofloxacin and ampicillin . This positions it as a promising candidate for further development in antimicrobial therapies.
Propiedades
IUPAC Name |
4-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-4,5-dihydroimidazol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF3N5O2/c21-16-11-14(20(22,23)24)12-26-17(16)27-7-9-28(10-8-27)19-25-5-6-29(19)15-3-1-13(2-4-15)18(30)31/h1-4,11-12H,5-10H2,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMFKMOAARCHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













